1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride
Overview
Description
It is an analogue of 3,4-methylenedioxyamphetamine (MDA), where the heterocyclic 4-position oxygen from the 3,4-methylenedioxy ring has been replaced with a methylene bridge . This compound was first synthesized by David E. Nichols in the early 1990s while investigating non-neurotoxic analogues of 3,4-methylenedioxy-N-methylamphetamine (MDMA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) involves several steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminopropyl Group: The next step involves the introduction of the aminopropyl group to the benzofuran ring. This is typically done through reductive amination, where the benzofuran aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, sulfonyl chlorides, and organometallic compounds.
Major Products Formed
Oxidation: Formation of benzofuran ketones or aldehydes.
Reduction: Formation of benzofuran alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) has several scientific research applications:
Mechanism of Action
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) acts as a releasing agent and triple reuptake inhibitor of the monoamine neurotransmitters serotonin, dopamine, and norepinephrine . It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. The compound’s effects are mediated through its interaction with the serotonin transporter, dopamine transporter, and norepinephrine transporter .
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): An analogue where the 3-position oxygen has been replaced with a methylene group.
6-(2-Aminopropyl)benzofuran (6-APB): The unsaturated benzofuran derivative of 6-APDB.
Uniqueness
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) is unique due to its balanced reuptake inhibition profile for serotonin, dopamine, and norepinephrine, which is similar to 3,4-methylenedioxyamphetamine (MDA) but with slightly lower affinity for catecholamines . This balanced profile makes it distinct from other analogues like 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB), which is highly selective for serotonin .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-3,7-8H,4-6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSLGCCKLAJZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCO2)C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347782 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1281872-58-9 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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